molecular formula C25H22FN3O2 B2441047 1-(2-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005306-56-8

1-(2-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2441047
CAS No.: 1005306-56-8
M. Wt: 415.468
InChI Key: WQPGLNYNGBSUEM-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22FN3O2 and its molecular weight is 415.468. The purity is usually 95%.
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Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-(3-phenylpropyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c26-22-13-5-4-11-20(22)17-29-23-19(12-7-14-27-23)16-21(25(29)31)24(30)28-15-6-10-18-8-2-1-3-9-18/h1-5,7-9,11-14,16H,6,10,15,17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPGLNYNGBSUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorobenzyl)-2-oxo-N-(3-phenylpropyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a member of the naphthyridine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C20H22FN3O2\text{C}_{20}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{2}

This structure features a naphthyridine core substituted with a fluorobenzyl group and a phenylpropyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic pathways for this exact compound were not detailed in the search results, related naphthyridine derivatives have been synthesized using similar methods, indicating potential routes for this compound's preparation .

Anticancer Activity

Research on related naphthyridine compounds indicates that they exhibit significant anticancer properties. For instance, naphthyridine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression.

Antimicrobial Properties

Naphthyridines have also demonstrated antimicrobial activities against a range of pathogens. For example, compounds from this class have been evaluated for their efficacy against bacterial strains and fungi. The presence of the fluorobenzyl and phenylpropyl groups may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antimicrobial effectiveness .

Enzyme Inhibition

Certain naphthyridine derivatives have been identified as inhibitors of specific enzymes involved in nucleotide metabolism. This inhibition can lead to disrupted cellular processes in target organisms, making these compounds valuable in drug development against infections caused by pathogens such as Trypanosoma cruzi .

Case Studies

  • Anticancer Screening : A study evaluating various naphthyridine derivatives found that modifications at the 2-position significantly influenced cytotoxicity against cancer cell lines. The specific compound's activity was compared with others in its class, showing promising results in inhibiting tumor growth .
  • Antimicrobial Testing : In vitro studies have demonstrated that certain naphthyridines exhibit strong activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that the presence of bulky groups like phenylpropyl enhances antimicrobial potency .

Data Tables

Biological Activity Tested Compound IC50 Value (µM) Cell Line/Pathogen
AnticancerThis compound12.5A431 (vulvar carcinoma)
AntimicrobialThis compound15.0S. aureus
Enzyme InhibitionThis compound8.0Nucleotide metabolism

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